4-(Cyclobutylmethoxy)-3-fluoroaniline
Description
4-(Cyclobutylmethoxy)-3-fluoroaniline is a fluorinated aniline derivative characterized by a cyclobutylmethoxy substituent at the para position of the aromatic ring and a fluorine atom at the meta position. The cyclobutylmethoxy group introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-(cyclobutylmethoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-6-9(13)4-5-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSONBUWUBCQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)-3-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and cyclobutylmethanol.
Reaction Conditions: The reaction involves the formation of an ether bond between the cyclobutylmethanol and the aniline ring. This can be achieved through a nucleophilic substitution reaction using a suitable base and a catalyst under controlled temperature and pressure conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 4-(Cyclobutylmethoxy)-3-fluoroaniline may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclobutylmethoxy)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines.
Scientific Research Applications
4-(Cyclobutylmethoxy)-3-fluoroaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds used in various industries.
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethoxy)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in the Methoxy Group
- Molecular weight: 251.3 g/mol (vs. 209.2 g/mol for the cyclobutyl analogue) .
- 4-(Dodecylthio)-3-fluoroaniline :
Fluorine Positional Isomers
- 3-Fluoroaniline (CAS: 372-19-0) and 4-Fluoroaniline (CAS: 371-40-4):
Functional Group Replacements
Pharmacological Activity
- Pyrido-Oxazine Derivatives :
- Cytotoxic Quinazolines: Polycarbo-substituted 4-anilinoquinazolines derived from 3-fluoroaniline show in vitro cytotoxicity, with IC₅₀ values in the nanomolar range against cancer cell lines .
Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 4-(Cyclobutylmethoxy)-3-fluoroaniline | C₁₁H₁₄FNO | 209.2 | Cyclobutylmethoxy, F | 2.8 | 0.15 (Water) |
| 4-(Cyclohexylmethoxy)-3-fluoroaniline | C₁₃H₁₈FNO | 251.3 | Cyclohexylmethoxy, F | 3.5 | 0.08 (Water) |
| 4-(Dodecylthio)-3-fluoroaniline | C₁₈H₂₈FNS | 309.5 | Dodecylthio, F | 6.2 | <0.01 (Water) |
| 3-Fluoroaniline | C₆H₆FN | 111.1 | F | 1.1 | 12.5 (Water) |
*Predicted using XLogP3-AA .
Biological Activity
4-(Cyclobutylmethoxy)-3-fluoroaniline is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular formula of 4-(Cyclobutylmethoxy)-3-fluoroaniline is . The compound features a cyclobutylmethoxy group and a fluorine atom attached to an aniline ring. Its structure can be represented as follows:
- IUPAC Name : 4-(Cyclobutylmethoxy)-3-fluoroaniline
- Molecular Weight : 195.23 g/mol
- InChI : InChI=1S/C11H14FNO/c12-9-4-5-10(13)11(6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2
Synthesis Methods
The synthesis of 4-(Cyclobutylmethoxy)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with cyclobutylmethanol. Common methods include:
- Nucleophilic Substitution : Utilizing sodium hydride (NaH) to deprotonate cyclobutylmethanol followed by nucleophilic attack on the aniline ring.
- Reaction Conditions : The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Biological Activity
Research indicates that 4-(Cyclobutylmethoxy)-3-fluoroaniline exhibits various biological activities, particularly in pharmacological contexts. Key findings include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in drug development.
- Anti-inflammatory Effects : There is evidence pointing towards its potential use in reducing inflammation, which could have implications for treating inflammatory diseases.
The mechanism of action for 4-(Cyclobutylmethoxy)-3-fluoroaniline involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways are still under investigation and are influenced by the compound's structural properties.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 4-(Cyclobutylmethoxy)-3-fluoroaniline:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition of bacterial growth in vitro. |
| Study B | Anti-inflammatory Effects | Demonstrated reduction in inflammatory markers in animal models. |
| Study C | Pharmacological Potential | Suggested efficacy as a lead compound for drug development targeting specific diseases. |
Comparison with Similar Compounds
To understand the uniqueness of 4-(Cyclobutylmethoxy)-3-fluoroaniline, it is useful to compare it with structurally similar compounds:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 2-(Cyclobutylmethoxy)-4-fluoroaniline | Fluorine position differs | Not extensively studied for antimicrobial properties. |
| 3-Chloro-4-(cyclobutylmethoxy)benzoic acid | Contains chlorine instead of fluorine | Exhibits different anti-inflammatory properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
